
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is an organic compound with the molecular formula C8H12N5O10 It is known for its unique structure, which includes multiple nitro groups and methoxy groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 3,3-Dimethoxyhexane using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialized materials and chemicals, including explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3,3-Dimethoxy-1,1,1-trinitropropane
- 3,3-Dimethoxy-1,1,1,5,5-tetranitropentane
- 3,3-Dimethoxy-1,1,1,5,5-hexanitroheptane
Comparison: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is unique due to its specific arrangement of nitro and methoxy groups on a hexane backbone. This structure imparts distinct chemical and physical properties, such as higher energy content and specific reactivity patterns, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
112160-78-8 |
|---|---|
Fórmula molecular |
C8H13N5O12 |
Peso molecular |
371.22 g/mol |
Nombre IUPAC |
3,3-dimethoxy-1,1,1,5,5-pentanitrohexane |
InChI |
InChI=1S/C8H13N5O12/c1-6(9(14)15,10(16)17)4-7(24-2,25-3)5-8(11(18)19,12(20)21)13(22)23/h4-5H2,1-3H3 |
Clave InChI |
NEAOQKLNUQZZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(OC)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
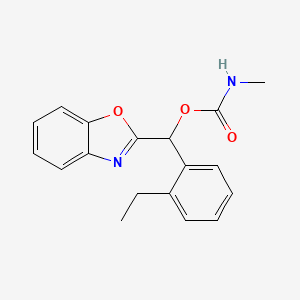
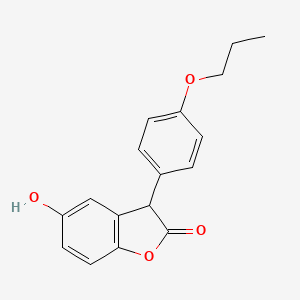
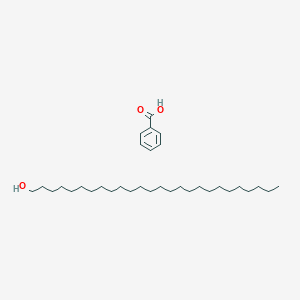
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
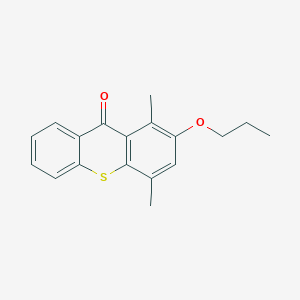
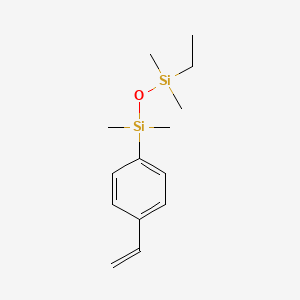
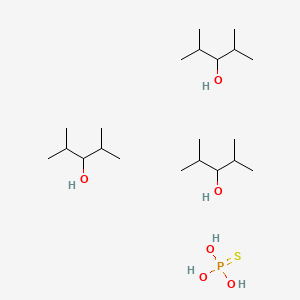
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
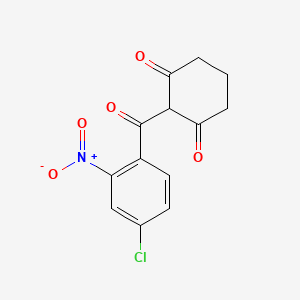
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
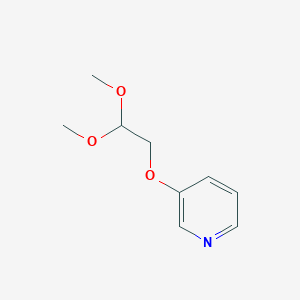
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

